

Preclinical Antineoplastic Activity of Golvatinib: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Golvatinib*

Cat. No.: *B1684476*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E-7050) is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with potent activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These kinases are critical mediators of tumor cell growth, survival, migration, and angiogenesis, and their upregulation is common in various malignancies.[1] Preclinical data demonstrate that by dually inhibiting these pathways, **Golvatinib** exerts significant antineoplastic effects, positioning it as a compelling candidate for cancer therapy, both as a monotherapy and in combination regimens.

Mechanism of Action and Target Profile

Golvatinib is an ATP-competitive inhibitor that demonstrates high potency against a specific set of kinases crucial for tumor progression and vascularization.[3] Its primary mechanism involves the simultaneous blockade of signaling cascades initiated by Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4]

- **c-Met Inhibition:** By binding to c-Met, **Golvatinib** prevents its phosphorylation and activation by its ligand, HGF. This disrupts downstream signaling pathways, including the PI3K/Akt cascade, which is vital for tumor cell proliferation and survival.[4]

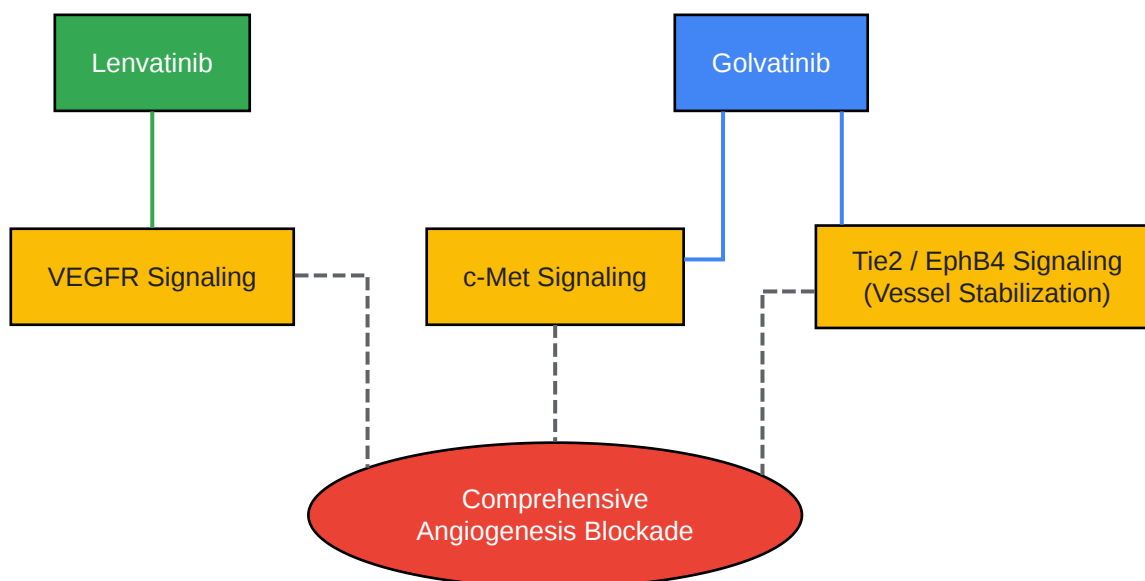
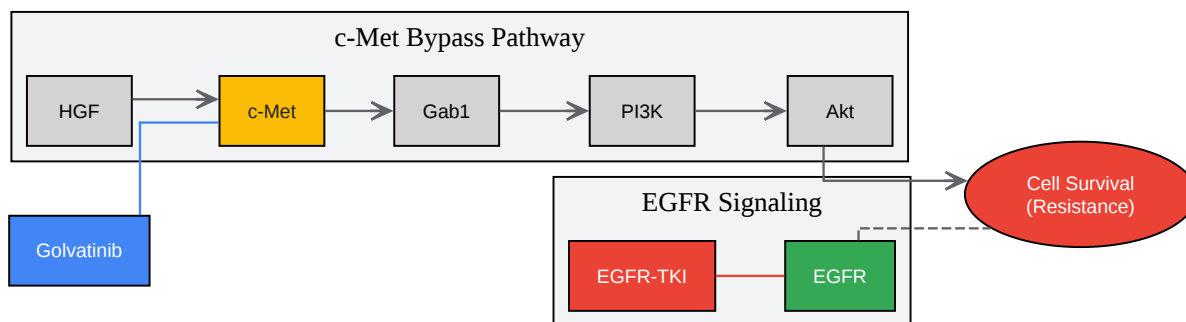
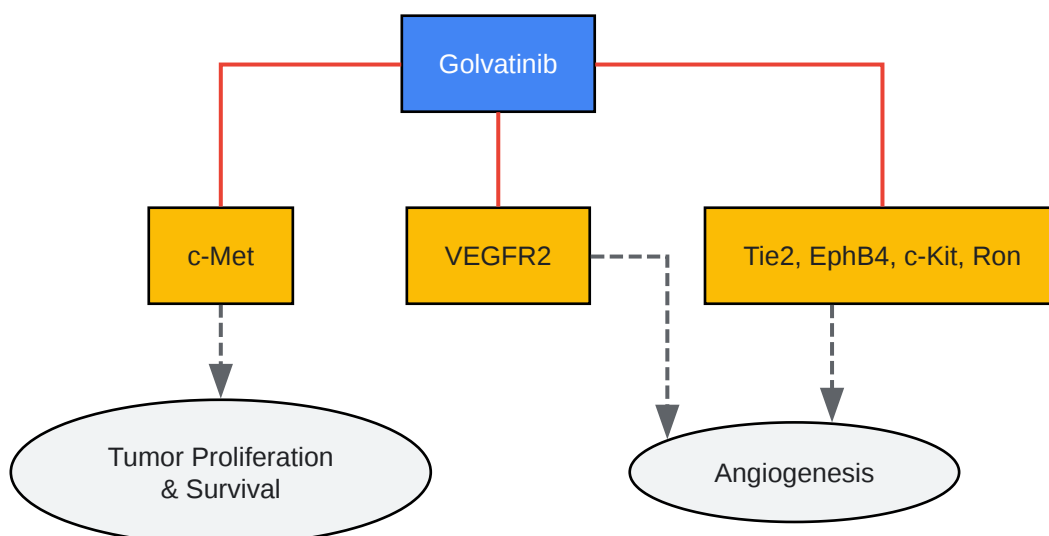
- VEGFR-2 Inhibition: **Golvatinib** inhibits VEGFR-2 phosphorylation, a key step in VEGF-mediated angiogenesis. This action helps to suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]
- Other Targets: Beyond its primary targets, **Golvatinib** also shows inhibitory activity against other kinases involved in angiogenesis and tumor biology, including Tie2, Ephrin receptors (EphB4), c-Kit, and Ron.[3][5][6] This multi-targeted profile may contribute to a more comprehensive antitumor effect.

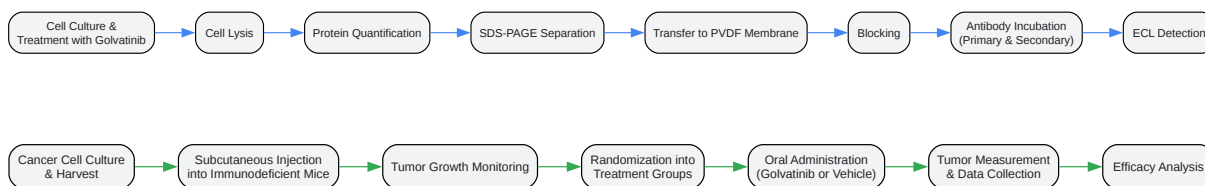
The quantitative inhibitory profile of **Golvatinib** against its key kinase targets is summarized below.

Table 1: Kinase Inhibitory Activity of **Golvatinib**

Target Kinase	IC50 Value	Reference(s)
c-Met	1 nM (0.001 µmol/L) - 14 nM	[3][7][8]
VEGFR-2	16 nM	[4][7][8]
c-Kit	10 nM (0.010 µmol/L)	[3]
Ron	17 nM (0.017 µmol/L)	[3]

| Eph Receptors (A5, B1, B4, etc.) | 7 - 18 nM (0.007 - 0.018 µmol/L) |[3] |





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. golvatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multitargeting strategy using lenvatinib and golvatinib: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitargeting strategy using lenvatinib and golvatinib: maximizing anti-angiogenesis activity in a preclinical cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Preclinical Antineoplastic Activity of Golvatinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684476#preclinical-studies-on-golvatinib-antineoplastic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com